molecular formula C12H16ClN2OP B14549485 Bis(2,5-dimethyl-1H-pyrrol-1-yl)phosphinic chloride CAS No. 62317-74-2

Bis(2,5-dimethyl-1H-pyrrol-1-yl)phosphinic chloride

Cat. No.: B14549485
CAS No.: 62317-74-2
M. Wt: 270.69 g/mol
InChI Key: RUVNZEAHIWPXLM-UHFFFAOYSA-N
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Description

Bis(2,5-dimethyl-1H-pyrrol-1-yl)phosphinic chloride is a chemical compound that features two 2,5-dimethyl-1H-pyrrol-1-yl groups attached to a phosphinic chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,5-dimethyl-1H-pyrrol-1-yl)phosphinic chloride typically involves the reaction of 2,5-dimethylpyrrole with a suitable phosphinic chloride precursor. One common method involves the use of 2,5-dimethylpyrrole and phosphorus trichloride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-dimethyl-1H-pyrrol-1-yl)phosphinic chloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The chloride group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.

Major Products Formed

Major products formed from reactions with this compound include phosphinic acid derivatives, phosphine derivatives, and various substituted phosphinic compounds, depending on the reagents and conditions used.

Scientific Research Applications

Bis(2,5-dimethyl-1H-pyrrol-1-yl)phosphinic chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(2,5-dimethyl-1H-pyrrol-1-yl)phosphinic chloride involves its interaction with molecular targets through its phosphinic chloride moiety. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,5-dimethyl-1H-pyrrol-1-yl)phosphinic chloride is unique due to its phosphinic chloride moiety, which imparts specific reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly useful in applications requiring selective modification of biomolecules or synthesis of complex organic compounds.

Properties

CAS No.

62317-74-2

Molecular Formula

C12H16ClN2OP

Molecular Weight

270.69 g/mol

IUPAC Name

1-[chloro-(2,5-dimethylpyrrol-1-yl)phosphoryl]-2,5-dimethylpyrrole

InChI

InChI=1S/C12H16ClN2OP/c1-9-5-6-10(2)14(9)17(13,16)15-11(3)7-8-12(15)4/h5-8H,1-4H3

InChI Key

RUVNZEAHIWPXLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1P(=O)(N2C(=CC=C2C)C)Cl)C

Origin of Product

United States

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